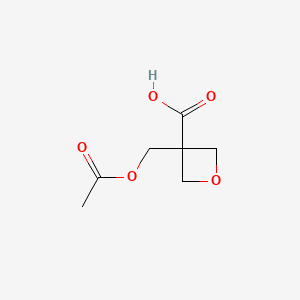

3-(Acetoxymethyl)oxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O5 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

3-(acetyloxymethyl)oxetane-3-carboxylic acid |

InChI |

InChI=1S/C7H10O5/c1-5(8)12-4-7(6(9)10)2-11-3-7/h2-4H2,1H3,(H,9,10) |

InChI Key |

JEXXOMIXAANAOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1(COC1)C(=O)O |

Origin of Product |

United States |

Iii. Chemical Transformations and Reactivity Profiles of Oxetane Carboxylic Acids

Carboxylic Acid Group Reactivity

The carboxylic acid group in oxetane-containing molecules undergoes typical transformations such as esterification and amide bond formation. However, the reaction conditions must be carefully selected to preserve the integrity of the acid-sensitive oxetane (B1205548) ring.

The esterification of oxetane-3-carboxylic acids is notably constrained by the lability of the oxetane ring in the presence of strong acids. Standard Fischer esterification conditions, which utilize a strong acid catalyst like sulfuric acid with an alcohol, typically lead to decomposition and ring-opening of the oxetane moiety. chemrxiv.org Consequently, synthetic strategies have been adapted to proceed under basic or mildly acidic conditions that are compatible with the oxetane core. chemrxiv.org

One successful approach involves the use of alkyl halides under basic conditions. For instance, the treatment of an oxetane-3-carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can afford the corresponding ester without inducing ring-opening. chemrxiv.org Another viable method for the synthesis of tert-butyl esters employs the reaction of the carboxylic acid with isobutylene, using only a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH), which is mild enough to leave the oxetane ring intact. chemrxiv.org

| Ester Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Alkyl Ester | Alkyl Halide, Hünig's Base | Mild, basic conditions | Ester formation, oxetane ring preserved | chemrxiv.org |

| Tert-butyl Ester | Isobutylene, cat. TsOH | Mildly acidic conditions | Ester formation, oxetane ring preserved | chemrxiv.org |

| Alkyl Ester (via Fischer Esterification) | Alcohol, conc. HCl | Strongly acidic conditions | Decomposition of the oxetane ring | chemrxiv.org |

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry, and oxetane carboxylic acids are valuable substrates in this context. nih.gov The direct reaction between a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid to proceed. fishersci.co.uk This is typically achieved using a wide array of coupling reagents that facilitate the formation of a highly reactive intermediate, which is then readily attacked by the amine. fishersci.co.ukhepatochem.com

Common strategies involve the use of carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. nih.govfishersci.co.uk Phosphonium and aminium salt-based reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective and known for their high efficiency and fast reaction times. hepatochem.compeptide.com These standard coupling protocols are broadly applicable to a wide range of carboxylic acids, including functionalized oxetane derivatives, for the synthesis of primary, secondary, and tertiary amides. youtube.com

| Reagent Class | Examples | General Features | Reference |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Widely used; forms an O-acylisourea intermediate. Often used with additives like HOBt. | nih.govfishersci.co.uk |

| Phosphonium Salts | PyBOP, BOP | Highly efficient; does not react with the free amine component. | hepatochem.com |

| Aminium/Uronium Salts | HATU, HBTU | Very efficient with rapid reaction times and minimal racemization. | hepatochem.compeptide.com |

The decarboxylative functionalization of carboxylic acids at the 3-position of an oxetane ring is a well-established transformation in synthetic chemistry. researchgate.net This process involves the removal of the -COOH group and its replacement with a new substituent, providing a powerful method for carbon-carbon or carbon-heteroatom bond formation. The reaction typically proceeds via the generation of a reactive intermediate upon extrusion of carbon dioxide.

Recent advancements have utilized photoredox catalysis to achieve decarboxylation under mild conditions. nih.gov In this approach, an excited photocatalyst initiates a single-electron transfer process with the carboxylate, leading to the formation of a radical intermediate which can then be trapped by a suitable reaction partner. While specific studies on 3-(Acetoxymethyl)oxetane-3-carboxylic acid are limited, the decarboxylation of related 3-aryl-3-carboxylic acid oxetanes has been shown to generate tertiary benzylic oxetane radicals that can participate in conjugate additions. More classical methods for decarboxylation, such as heating with soda lime, are also known for converting carboxylic acids into hydrocarbons, though the applicability to complex substrates can be limited. libretexts.org

Oxetane Ring Reactivity and Stability

The defining feature of the oxetane ring is its significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions, particularly in the presence of acids.

Many oxetane-carboxylic acids exhibit inherent instability, leading to spontaneous isomerization into cyclic lactones. This transformation is a form of intramolecular ring-opening, where the carboxylic acid group itself acts as an internal nucleophile and/or proton donor to activate the ring. This process can occur slowly during storage at room temperature or can be accelerated by gentle heating, often without the need for an external catalyst.

The proposed mechanism involves the protonation of the oxetane oxygen by the carboxylic acid's acidic proton. This activation makes the oxetane ring more electrophilic and susceptible to nucleophilic attack by the carboxylate oxygen, resulting in the formation of a six-membered lactone (a dioxanone derivative). The stability of oxetane-carboxylic acids is highly dependent on their substitution pattern; bulky substituents on the oxetane ring can stabilize the molecule and hinder this isomerization pathway.

| Condition | Reactant | Product | Observations | Reference |

|---|---|---|---|---|

| Storage at room temperature | Various oxetane-carboxylic acids | Corresponding lactone | Slow isomerization observed over weeks or months. | researchgate.net |

| Heating (e.g., 50-100 °C in dioxane/water) | Various oxetane-carboxylic acids | Corresponding lactone | Accelerated and clean isomerization to the lactone product. | researchgate.net |

The oxetane ring is highly sensitive to strong acids. chemrxiv.org The presence of a strong acid facilitates the protonation of the endocyclic oxygen atom, which significantly weakens the C-O bonds and activates the ring toward nucleophilic attack and subsequent cleavage. This reactivity is a major limitation in the chemical manipulation of molecules containing this scaffold. For instance, attempts to perform acid-catalyzed reactions, such as Fischer esterification, on this compound are generally unsuccessful and result in the decomposition of the starting material rather than the desired product. chemrxiv.org This acid-catalyzed ring-opening can lead to the formation of unwanted byproducts, complicating purification and reducing yields. chemrxiv.org Therefore, synthetic routes involving oxetane-containing compounds are preferentially designed to utilize basic or neutral conditions to maintain the integrity of the four-membered ring.

Ring-Opening Reactions Under Specific Conditions

Intramolecular Cyclization Pathways

A significant and unexpected reactivity pathway for many oxetane-carboxylic acids is their propensity to undergo intramolecular cyclization to form new heterocyclic lactones. nih.gov This isomerization can occur slowly upon storage at room temperature or more rapidly with gentle heating, often without the need for an external catalyst. nih.govrogue-scholar.org This inherent instability can significantly impact reaction yields and the purity of desired products, particularly in processes that require elevated temperatures. nih.gov

The proposed mechanism involves an initial proton transfer from the carboxylic acid group to the oxetane oxygen atom. rogue-scholar.org This is followed by an intramolecular SN2 displacement at one of the oxetane's methylene (B1212753) carbons by the carboxylate anion, leading to the formation of a thermodynamically more stable lactone ring. rogue-scholar.org Computational studies suggest that while a simple uncatalyzed, concerted mechanism has a high activation energy barrier (~50 kcal/mol), the reaction may be facilitated by a bimolecular pathway where a second molecule of the oxetane-carboxylic acid acts as a catalyst for the proton transfer steps. rogue-scholar.orgic.ac.uk This autocatalytic mechanism has a significantly lower calculated free energy barrier (~27 kcal/mol), making it a more viable pathway under thermal conditions. ic.ac.uk

This tendency for isomerization can also be leveraged synthetically to create novel molecular scaffolds that would otherwise require multi-step syntheses. nih.govacs.org

Table 1: Isomerization of Oxetane-Carboxylic Acids to Lactones This table is for illustrative purposes and represents a general transformation discussed in the literature.

| Starting Material (General Structure) | Condition | Product (General Structure) | Reference |

|---|---|---|---|

| Oxetane-3-Carboxylic Acid Derivative | Storage (rt) or Heating (e.g., 50-100°C) | Corresponding γ- or δ-Lactone | nih.gov, acs.org |

Functional Group Tolerance of the Oxetane Core

Despite the ring strain, the 3,3-disubstituted oxetane core, such as that in this compound, demonstrates considerable stability under a wide range of reaction conditions, dispelling some notions of its fragility. chemrxiv.orgnih.gov The stability is often dictated by the substitution pattern; 3,3-disubstituted examples are generally more stable as the substituents sterically hinder the approach of external nucleophiles to the C–O antibonding orbitals. nih.gov However, they can be susceptible to ring-opening by internal nucleophiles, particularly under acidic conditions. nih.gov

The oxetane ring is tolerant of various common oxidation and reduction conditions, provided that the reagents and conditions are chosen carefully to avoid ring-opening side reactions. chemrxiv.org

Oxidation: Hydroxymethyl groups attached to the oxetane core can be efficiently oxidized to aldehydes using reagents like the Dess-Martin periodinane (DMP) or to carboxylic acids via radical pathways involving TEMPO. chemrxiv.org

Reduction: The reduction of functional groups adjacent to the oxetane core requires careful optimization. Esters can be reduced to primary alcohols using lithium aluminum hydride (LiAlH4), but the reaction must be performed at low temperatures (e.g., –30 to –10 °C) to prevent decomposition of the oxetane ring. chemrxiv.org Direct reduction of the carboxylic acid group itself is often challenging and low-yielding. chemrxiv.org

The oxetane core is generally stable during standard alkylation and acylation reactions, particularly under basic or neutral conditions. Acid-catalyzed reactions are often avoided due to the risk of ring-opening. chemrxiv.orgnih.gov

Alkylation: Williamson ether synthesis, a common alkylation method, has been successfully used to prepare ethers from oxetane-containing alcohols without compromising the integrity of the four-membered ring. acs.org

Acylation/Esterification: Esterification of the carboxylic acid group is compatible with the oxetane core, but it is typically limited to basic conditions, such as using alkyl halides in the presence of a non-nucleophilic base. chemrxiv.org Attempts to perform esterification under strong acidic conditions can lead to decomposition. chemrxiv.org

Table 2: Functional Group Tolerance of the Oxetane Core

| Reaction Type | Reagent/Condition | Outcome on Oxetane Core | Reference |

|---|---|---|---|

| Reduction (Ester to Alcohol) | LiAlH4, low temp (–30 to –10 °C) | Stable | chemrxiv.org |

| Oxidation (Alcohol to Aldehyde) | Dess-Martin Periodinane (DMP) | Stable | chemrxiv.org |

| Esterification | Alkyl halide, Base | Stable | chemrxiv.org |

| Williamson Ether Synthesis | NaH or t-BuOK | Stable | acs.org |

| Acid Catalysis (General) | Strong Acids (e.g., HCl) | Ring-opening / Decomposition | chemrxiv.org, nih.gov |

Derivatization Strategies

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Oxetanes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of aryl-substituted oxetanes. acs.orgyonedalabs.comrsc.org This strategy provides a convergent approach to introduce the oxetane motif into aromatic and heteroaromatic systems, which is of significant interest in medicinal chemistry. acs.orgnih.gov

The reaction typically involves the coupling of an oxetane-containing organoboron species (like a boronic acid or ester) with an aryl halide or triflate, or conversely, coupling an oxetane derivative bearing a leaving group (e.g., 3-iodooxetane) with an arylboronic acid. acs.orglibretexts.org The transformation is catalyzed by a palladium or nickel complex and requires a base. acs.orgyoutube.com This method complements other synthetic routes such as the addition of aryllithium reagents to oxetan-3-one. acs.org The reaction tolerates a wide range of functional groups, making it a valuable tool for late-stage functionalization. sandiego.edu

Table 3: Suzuki-Miyaura Coupling for Aryl-Oxetane Synthesis This table represents a generalized reaction scheme.

| Oxetane Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Iodooxetane | Arylboronic Acid (ArB(OH)₂) | NiI₂, Base (NaHMDS), iPrOH, 80 °C | 3-Aryl-oxetane | acs.org |

| Oxetane-3-boronic acid | Aryl Halide (Ar-X) | Pd Catalyst, Base, Solvent | 3-Aryl-oxetane | nih.gov, yonedalabs.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone for the functionalization of the oxetane core. chemrxiv.org The most common strategies involve either nucleophilic addition to oxetan-3-one or SN2 substitution on 3-halooxetanes or other derivatives with a suitable leaving group. nih.gov These methods allow for the introduction of a wide variety of substituents at the C3 position.

For a molecule like this compound, derivatization could proceed after converting the hydroxymethyl group (post-acetate hydrolysis) into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with various nucleophiles (e.g., azides, cyanides, amines, thiols) would yield a diverse library of 3,3-disubstituted oxetanes. chemrxiv.org However, it should be noted that in some cases, unsatisfactory results can be obtained due to competing rearrangement or elimination reactions. chemrxiv.org

Formation of Fluorine-Containing Oxetanes

The synthesis of fluorine-containing oxetanes from oxetane carboxylic acid precursors is a significant transformation, primarily due to the unique physicochemical properties that fluorine atoms impart on organic molecules, enhancing metabolic stability and lipophilicity. However, the direct conversion of the carboxylic acid group to a fluorinated moiety presents considerable challenges.

Research has shown that direct deoxyfluorination attempts on oxetane carboxylic acids are generally unsuccessful due to the insufficient reactivity of the carboxylic acid group, even at elevated temperatures. chemrxiv.org Consequently, a multi-step approach is typically employed, which involves the initial reduction of the carboxylic acid to a primary alcohol, followed by a deoxyfluorination reaction.

Indirect Fluorination via Deoxyfluorination of Alcohol Intermediates

The most successful and widely adopted strategy for introducing a fluorine atom onto an oxetane scaffold, starting from a carboxylic acid, is the deoxyfluorination of the corresponding hydroxymethyl-substituted oxetane. This intermediate is readily obtained by the reduction of the carboxylic acid functionality.

Several deoxyfluorination reagents are effective for this transformation, with (Diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, morpholinosulfur trifluoride (morph-DAST), being the most commonly utilized. chemrxiv.orgenamine.net These reagents efficiently replace the hydroxyl group with a fluorine atom. The reactions are typically conducted under mild conditions, often at low temperatures (ranging from -78 °C to 0 °C) to preserve the integrity of the strained oxetane ring. chemrxiv.org The choice of solvent is crucial, with dichloromethane (B109758) being a common option. commonorganicchemistry.comtcichemicals.com

The general transformation can be summarized as follows:

Reduction: The oxetane-3-carboxylic acid is reduced to 3-(hydroxymethyl)oxetane.

Deoxyfluorination: The resulting alcohol is treated with a reagent like DAST or morph-DAST to yield the 3-(fluoromethyl)oxetane derivative.

This two-step sequence provides a reliable pathway to access fluorine-containing oxetanes, which are valuable building blocks in medicinal chemistry. researchgate.net

Table 1: Deoxyfluorination of Hydroxymethyl-Substituted Oxetanes

| Starting Material Precursor | Intermediate | Fluorinating Agent | Product | Reaction Conditions |

| Oxetane-3-carboxylic Acid | 3-(Hydroxymethyl)oxetane | DAST | 3-(Fluoromethyl)oxetane | -78 °C to 0 °C in CH₂Cl₂ |

| Oxetane-3-carboxylic Acid | 3-(Hydroxymethyl)oxetane | morph-DAST | 3-(Fluoromethyl)oxetane | -78 °C to 0 °C in CH₂Cl₂ |

This table illustrates the typical reaction pathway and conditions for converting oxetane carboxylic acids into their fluorinated counterparts via an alcohol intermediate. Specific yields and substrate scopes can vary based on the full molecular structure and published research.

Iv. Advanced Synthetic Applications and Building Block Utility

3-(Acetoxymethyl)oxetane-3-carboxylic Acid as a Versatile Building Block

The inherent ring strain and the presence of both a carboxylic acid and a protected hydroxymethyl group make this compound an attractive starting point for creating diverse and complex molecular architectures. The oxetane (B1205548) ring itself is increasingly recognized in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability. nih.gov As a bioisostere for gem-dimethyl and carbonyl groups, the 3,3-disubstituted oxetane core is of significant interest. chimia.chresearchgate.net

A key application of this structural motif is in the synthesis of novel amino acid derivatives incorporating heterocyclic systems. Research has demonstrated an efficient synthetic route to new heterocyclic amino acids containing the oxetane ring. mdpi.com In this approach, a related precursor, methyl 2-(oxetan-3-ylidene)acetate, undergoes an aza-Michael addition with various NH-heterocycles. mdpi.com This reaction leads directly to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds, which are functionalized amino acid analogues. mdpi.com

The versatility of this method allows for the introduction of a wide range of heterocyclic moieties onto the oxetane scaffold. The resulting compounds are of significant interest as they combine the unique properties of the oxetane ring with the diverse chemical and biological potential of different heterocyclic systems. mdpi.com

Table 1: Synthesis of Heterocyclic Amino Acid Derivatives via Aza-Michael Addition

| Starting Material | Reagent (NH-Heterocycle) | Resulting Structure | Reference |

|---|---|---|---|

| Methyl 2-(oxetan-3-ylidene)acetate | (N-Boc-cycloaminyl)amines | 3-substituted 3-(acetoxymethyl)oxetane compounds | mdpi.com |

| Methyl 2-(azetidin-3-ylidene)acetate | NH-heterocycles | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | mdpi.com |

This compound and its parent compound, oxetane-3-carboxylic acid, serve as excellent building blocks for constructing more elaborate molecular frameworks. chemimpex.com The oxetane core is tolerant of a wide range of chemical transformations, provided that strongly acidic conditions, which can promote ring-opening, are avoided. chemrxiv.org The carboxylic acid group can be converted to esters, amides, or other functional groups, while the acetoxymethyl side chain can be deprotected to reveal a primary alcohol for further modification.

Synthetic pathways have been developed to produce various 3,3-disubstituted oxetanes with hydroxy, amino, and carboxylic acid functionalities that are suitable for further elaboration. researchgate.net For instance, (3-(bromomethyl)oxetan-3-yl)methanol can be oxidized to the corresponding carboxylic acid, which then serves as a key intermediate for further functionalization. connectjournals.com This versatility allows chemists to use the oxetane unit as a central scaffold, building out complexity by modifying the side chains at the C3 position. The stability of the oxetane ring under many basic, oxidative, and reductive conditions makes it a robust component during multi-step syntheses. chemrxiv.org

Table 2: Selected Transformations for Scaffold Elaboration

| Functional Group | Transformation | Conditions | Utility | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alkyl halides, base | Protection, further functionalization | chemrxiv.org |

| Alcohol (from precursor) | Oxidation to Carboxylic Acid | KMnO4 | Accessing the title compound's core | chemrxiv.orgconnectjournals.com |

| Carboxylic Acid | Curtius Rearrangement (via DPPA) | Benzyl alcohol | Synthesis of N-protected aminooxetanes | connectjournals.com |

| Ester | Hydrolysis | Basic conditions (e.g., LiOH) | Deprotection to carboxylic acid | chemrxiv.org |

Contribution to New Synthetic Methodologies

Beyond its role as a passive scaffold, the oxetane-3-carboxylic acid framework has been instrumental in the development of new synthetic strategies, particularly those involving reactive intermediates.

The carboxylic acid group on the oxetane ring has been leveraged in the development of innovative radical-polar crossover strategies. chimia.chimperial.ac.uk In a notable example, a 3-aryl-oxetane carboxylic acid was shown to undergo decarboxylation under photoredox conditions. chimia.chimperial.ac.uk This process generates a radical intermediate which is subsequently oxidized to a benzylic carbocation. chimia.ch This methodology provides a novel pathway to functionalize the C3 position of the oxetane ring by transforming a stable carboxylic acid into a highly reactive intermediate through a radical-based mechanism.

The generation of carbocations on strained four-membered rings is a significant challenge in organic chemistry due to the potential for ring-opening and polymerization. chimia.ch The radical-polar crossover strategy, initiated by the decarboxylation of 3-aryl-oxetane carboxylic acids, provides a controlled method for generating these elusive oxetane carbocations. chimia.chimperial.ac.uk Once formed, these carbocations can be trapped by various nucleophiles, such as alcohols, leading to the synthesis of complex 3,3-disubstituted oxetanes. chimia.ch This approach not only expands the toolkit for synthesizing these valuable motifs but also provides a platform for studying the fundamental reactivity of carbocations on strained heterocyclic systems. It is also important to note that many oxetane-carboxylic acids exhibit inherent instability, sometimes isomerizing into lactones even at room temperature, which highlights the latent reactivity of this strained system that can be harnessed in controlled chemical transformations. nih.gov

Applications in Materials Science

The utility of oxetane-based compounds extends beyond pharmaceuticals and into the realm of materials science. Oxetane-3-carboxylic acid is utilized in polymer chemistry as a monomer or additive to create specialty polymers. chemimpex.com The incorporation of the oxetane ring can enhance the physical properties of materials, such as their flexibility and thermal stability. chemimpex.com These modified polymers have potential applications in the formulation of advanced coatings and adhesives. chemimpex.com

Utilization in Specialty Polymer Synthesis

The strained four-membered ring of the oxetane moiety is susceptible to ring-opening polymerization (ROP), typically under cationic conditions, to form polyethers. This process allows for the incorporation of the this compound monomer into a polymer chain, resulting in a polyether backbone with pendant functional groups.

One potential application is in the synthesis of functional polyesters. The carboxylic acid group of this compound can react with a diol in a polycondensation reaction, while the oxetane ring can subsequently be polymerized. Alternatively, the oxetane ring can be opened first, and the resulting hydroxyl groups can then be esterified. The presence of both a carboxylic acid and a group that can be converted to a hydroxyl (via hydrolysis of the acetate) allows for the formation of complex, branched, or cross-linked polyester architectures.

The synthesis of specialty polymers using functionalized oxetanes often involves cationic ring-opening polymerization. wikipedia.org In the case of this compound, the polymerization would proceed via the oxonium ion mechanism, initiated by a Lewis acid or a superacid. The resulting polymer would have a polyether backbone with repeating units each bearing an acetoxymethyl and a carboxylic acid functional group.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Strategy | Key Features of Resulting Polymer |

| Linear Polyether | Cationic Ring-Opening Polymerization | Polyether backbone, pendant acetoxymethyl and carboxylic acid groups. |

| Hyperbranched Polyesters | Self-polyaddition or polyaddition with other multifunctional monomers. koreascience.kr | High degree of branching, numerous terminal functional groups. |

| Cross-linked Networks | Post-polymerization cross-linking of functional side chains. | Enhanced thermal and mechanical stability. |

The research on similar functionalized oxetanes suggests that the polymerization conditions can be controlled to achieve desired molecular weights and distributions. For instance, the use of specific catalysts and reaction conditions can influence the rate of polymerization and the occurrence of side reactions. radtech.org

Introduction of Functional Groups for Material Property Enhancement

The true utility of this compound as a monomer lies in the functional groups it introduces into the polymer structure. These pendant groups can be leveraged to significantly enhance the properties of the resulting materials.

The carboxylic acid (-COOH) group is particularly versatile. Its presence can:

Improve Adhesion: The polar nature of the carboxylic acid group can enhance the adhesion of the polymer to various substrates, particularly polar surfaces like metals, glass, and ceramics. This is beneficial for applications in coatings and adhesives.

Provide Reactive Sites: The carboxylic acid functionality can serve as a handle for post-polymerization modification. It can be used for cross-linking reactions, for instance, with diols or epoxides, to create thermosetting materials with improved mechanical strength and thermal stability. It also allows for the grafting of other polymer chains or the attachment of specific molecules, such as bioactive compounds.

Introduce pH-Responsiveness: The acidity of the carboxylic acid group means that its charge state will depend on the pH of the surrounding environment. This can be exploited to create "smart" materials that swell or shrink in response to changes in pH, which is useful for applications in drug delivery and sensors.

The acetoxymethyl (-CH₂OAc) group also offers opportunities for material enhancement.

Hydrolysis to Hydroxyl Groups: The acetate ester can be readily hydrolyzed to a primary hydroxyl group (-CH₂OH). This transformation introduces a new reactive site that can participate in hydrogen bonding, improving the polymer's solubility in polar solvents and its mechanical properties. These hydroxyl groups can also be used for further chemical modifications, similar to the carboxylic acid groups.

Tuning Polarity and Solubility: The presence of the ester group itself influences the polarity and solubility of the polymer. This allows for fine-tuning of the material's properties to match the requirements of a specific application.

Table 2: Functional Group Contributions to Material Properties

| Functional Group | Property Enhancement | Potential Applications |

| Carboxylic Acid (-COOH) | Increased adhesion, sites for cross-linking, pH-sensitivity. | Adhesives, coatings, smart hydrogels, functional resins. |

| Acetoxymethyl (-CH₂OAc) | Precursor to hydroxyl groups, modification of polarity. | Modifiable polymers, coatings with tunable properties. |

| Hydroxymethyl (-CH₂OH) (post-hydrolysis) | Hydrogen bonding, sites for further reaction. | High-performance coatings, biocompatible materials. |

The combination of these functional groups in a single monomer provides a powerful tool for the design of advanced materials with tailored properties. Research into the polymerization of similarly functionalized oxetanes has demonstrated the feasibility of creating polymers with a high density of functional groups, which can lead to materials with unique and desirable characteristics. koreascience.krradtech.org

V. Stereochemical Considerations in Oxetane Carboxylic Acid Synthesis

Enantioselective Synthesis Approaches

Producing a single enantiomer of a chiral molecule is a primary goal in modern medicinal chemistry and chemical synthesis. Enantioselective strategies for synthesizing chiral oxetanes, including precursors to 3-(Acetoxymethyl)oxetane-3-carboxylic acid, are centered on methods that can differentiate between two enantiomers or enantiotopic faces of a prochiral substrate.

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

A notable advancement in this area is the photochemical kinetic resolution of spirocyclic oxindoles. In this method, a chiral thioxanthone catalyst facilitates a triplet energy transfer to the oxetane (B1205548). This process preferentially induces a [2+2] cycloreversion (a retro-Paternò-Büchi reaction) in one enantiomer, leading to its decomposition into a carbonyl component and an olefin. acs.org The less reactive enantiomer remains, highly enriched. This technique has been shown to be effective for a range of substrates, achieving excellent enantioselectivity. acs.org

Another strategy involves dynamic kinetic resolution (DKR). For instance, prochiral oxetanols can be desymmetrized through a DKR of transiently formed hemiketals. nih.govresearchgate.net In this process, a cobalt(II) catalyst, in conjunction with a Katsuki-type ligand for stereoinduction, facilitates the ring-opening of the hemiketal intermediate. nih.govresearchgate.net The high efficiency of the DKR is attributed to the rapid racemization of the hemiketals, while one enantiomer reacts much more slowly with the chiral catalyst than the other. nih.gov

| Method | Catalyst/Reagent | Mechanism | Outcome | Enantiomeric Excess (ee) |

| Photochemical Kinetic Resolution | Chiral Thioxanthone | Triplet energy transfer causing photocycloreversion of one enantiomer | Enrichment of the less reactive oxetane enantiomer | 93-99% acs.org |

| Dynamic Kinetic Resolution | Cobalt(II) complex with Katsuki-type ligand | Ring-opening of transient hemiketals | Formation of densely functionalized 1,3-dioxolanes | up to 96:4 er (92% ee) nih.govresearchgate.net |

The development of novel chiral catalysts is crucial for the direct asymmetric synthesis of oxetane rings. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Biocatalysis has emerged as a highly effective approach. A unique halohydrin dehalogenase has been engineered to serve as a biocatalytic platform for the enantioselective formation of oxetanes. repec.orgnih.gov This enzymatic approach demonstrates high efficiency and excellent enantioselectivity, enabling the synthesis of chiral oxetanes on a preparative scale. repec.orgnih.gov The versatility of this biocatalytic system also extends to enantioselective ring-opening reactions. repec.org

In the realm of organometallic catalysis, iridium-tol-BINAP catalysts have been successfully employed in the reductive coupling of allylic acetates with oxetan-3-one. nih.gov This method allows for the formation of highly enantiomerically enriched chiral α-stereogenic oxetanols, which are valuable precursors for more complex oxetane derivatives. The reaction exhibits excellent functional group tolerance. nih.gov

Early work in this field demonstrated the use of chiral reducing agents. A catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand was used for the enantioselective reduction of β-halo ketones, which are precursors that can be cyclized to form enantioenriched 2-aryl-substituted oxetanes via a Williamson etherification. acs.org More recently, chiral N-heterocyclic carbene (NHC) catalysts have been used in formal [2+2] cycloadditions to create highly substituted, fluorinated oxetanes from fluorinated ketones and α-aroyloxyaldehydes. acs.org

| Catalyst Type | Example Catalyst/System | Reaction Type | Substrates | Key Feature |

| Biocatalyst | Engineered Halohydrin Dehalogenase | Enantioselective oxetane formation | - | High efficiency and excellent enantioselectivity repec.orgnih.gov |

| Organometallic | Iridium-tol-BINAP | Reductive coupling | Allylic acetates and oxetanone | Forms congested acyclic vicinal tertiary-quaternary centers nih.gov |

| Chiral Reducing Agent | LiBH₄ + Chiral Ligand | Enantioselective reduction | β-halo ketones | Precursor to Williamson etherification for oxetane formation acs.org |

| Organocatalyst | Chiral N-heterocyclic carbene (NHC) | Formal [2+2] cycloaddition | Fluorinated ketones and α-aroyloxyaldehydes | Forms highly substituted fluorinated oxetanes acs.org |

Diastereoselective Transformations Involving Oxetane Carboxylic Acids

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is essential. For oxetane carboxylic acids, which can possess stereocenters on the ring and on side chains, diastereoselective synthesis is a key challenge.

One effective strategy involves a hydrosilylation–iodocyclisation sequence starting from homopropargylic alcohols. rsc.orgqub.ac.uk This method allows for the diastereoselective synthesis of tetrasubstituted oxetanes. The cyclization proceeds through electrophilic activation of a vinyl silane, and the reaction exhibits high levels of diastereoselectivity, with substituents at the 1 and 3 positions of the resulting ring being mutually trans to one another. rsc.orgqub.ac.uk

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is another important method for oxetane synthesis that can proceed with high stereoselectivity. nih.gov The stereochemical outcome is influenced by the reaction mechanism and the nature of the reactants. For example, the reaction of benzaldehyde (B42025) with a silyl (B83357) derivative of cinnamyl alcohol yields the corresponding oxetane with high diastereoselectivity. nih.gov

Furthermore, late-stage functionalization of complex molecules can be used to install an oxetane ring with high diastereocontrol. For example, a galactose-derived primary alcohol can be converted to an oxetane as a single diastereoisomer. acs.org

Control of Stereochemistry in Ring-Opening and Functionalization Reactions

The stereochemical integrity of the oxetane ring must be maintained or predictably altered during subsequent functionalization reactions. The inherent ring strain of oxetanes makes them susceptible to ring-opening, a process where stereochemical control is paramount.

The regioselectivity of nucleophilic ring-opening reactions is a critical factor. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen in unsymmetrical oxetanes. magtech.com.cn However, in the presence of acids, weaker nucleophiles can attack the more substituted carbon. magtech.com.cn This regioselectivity directly impacts the stereochemical outcome of the product. Intramolecular cyclization to form oxetanes, often proceeding via a Williamson etherification, typically occurs with a complete inversion of stereochemistry at the carbon bearing the leaving group. acs.org

The functionalization of the carboxylic acid group itself must also be considered. Many oxetane-carboxylic acids have been found to be unstable, undergoing isomerization into lactones upon storage at room temperature or with slight heating. acs.orgnih.gov This intramolecular ring-opening, where the carboxyl group acts as an internal nucleophile, can be beneficially used in synthesis but also highlights the need for careful handling and reaction condition selection to preserve the desired oxetane structure. acs.orgnih.gov Transformations of substituents, such as the oxidation of a hydroxymethyl group to a carboxylic acid using reagents like KMnO₄, can be performed while keeping the oxetane ring intact, thus preserving the core stereochemistry. chemrxiv.org

Vi. Computational and Theoretical Investigations of Oxetane Carboxylic Acid Systems

Quantum Chemical Calculations on Reactivity and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure and energetic landscapes of molecules and reaction intermediates. nih.gov Such calculations have been instrumental in unraveling the factors that govern the reactivity and stability of radicals derived from oxetane (B1205548) systems and in detailing the mechanisms of their subsequent reactions.

The generation of radicals from oxetane precursors is a key step in many synthetic transformations. Computational studies have focused on understanding the stability of these intermediates, which directly influences their reactivity. A significant finding is that benzylic radicals situated within a strained oxetane ring exhibit unique properties compared to their unstrained counterparts. researchgate.netacs.org

Computational analyses indicate that the Giese additions of unstrained benzylic radicals into acrylates can be reversible, often leading to low yields and favoring radical dimerization. researchgate.netacs.org In contrast, benzylic radicals incorporated into a strained ring, such as an oxetane, are found to be less stable and more π-delocalized. researchgate.net This decreased stability and increased delocalization make the subsequent Giese addition irreversible, thereby reducing dimer formation and increasing the yield of the desired product. researchgate.netacs.orgbeilstein-journals.org The high ring strain of the oxetane radical precursor is a critical factor driving the forward reaction. acs.org

DFT calculations have been employed to determine the Gibbs free energy profile for the generation of radicals from oxetanes, for instance through catalysis by a cobalt complex in the presence of TMSBr. researchgate.net These calculations support proposed mechanisms by quantifying the energy changes at each step, from the initial exergonic ring opening to the formation of a Co(III)-alkyl intermediate. researchgate.net

| System | Computational Finding | Implication for Reactivity | Reference |

|---|---|---|---|

| Benzylic Oxetane Radical | Less stable and more π-delocalized compared to unstrained benzylic radicals. | Promotes irreversible Giese addition, leading to higher product yields and less dimerization. | researchgate.netacs.org |

| Oxetane + Co-corrin complex | Calculated Gibbs free energy profile shows exergonic ring opening (ΔG = -51.4 kJ/mol) and subsequent radical generation. | Supports the viability of cobalt-catalyzed radical generation from oxetanes for use in cross-coupling and Giese-type reactions. | researchgate.net |

The decarboxylative functionalization of 3-oxetane carboxylic acids is a well-established synthetic strategy. researchgate.netresearchgate.net Computational studies have provided detailed mechanistic insights into this process and the subsequent Giese addition reaction, where a carbon-centered radical adds to an electron-deficient alkene. chem-station.com

Photochemical oxidative decarboxylation, often induced by an iridium catalyst, generates benzylic radicals from the corresponding carboxylic acids. beilstein-journals.org Mechanistic studies suggest that the strained nature of these radicals makes the subsequent Giese addition to activated alkenes irreversible, which minimizes side reactions like radical dimerization. beilstein-journals.org

Theoretical investigations have also been applied to other reactions of oxetane carboxylic acids, such as their unexpected isomerization to lactones. An uncatalyzed mechanism involving a proton transfer followed by an SN2 displacement was investigated using ωB97XD/Def2-TZVPP calculations. ic.ac.uk The computed activation free energy (ΔG‡) for this concerted, intramolecular process was found to be approximately 49.9 kcal/mol. ic.ac.uk This high energy barrier suggests that the observed thermal reaction likely proceeds through an alternative, lower-energy pathway, possibly involving catalysis by another acid molecule. ic.ac.ukrogue-scholar.org

Furthermore, quantum chemical calculations have been used to explore the photochemical cleavage of oxetanes, a process known as a retro-Paternò–Büchi reaction. nih.gov These studies help to elucidate the different potential cleavage pathways (C-O vs. C-C bond scission) and understand the factors controlling the reaction's course and selectivity. nih.gov

| Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) | Conclusion | Reference |

|---|---|---|---|---|---|

| Intramolecular Isomerization to Lactone (Uncatalyzed) | ωB97XD/Def2-TZVPP/SCRF=chloroform | Activation Free Energy (ΔG‡) | 49.9 | The uncatalyzed pathway is too high in energy to be thermally viable, suggesting a catalyzed mechanism. | ic.ac.uk |

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a powerful means to explore the dynamic behavior and conformational landscapes of molecules over time.

The three-dimensional structure of oxetane-containing molecules significantly influences their physical properties and biological activity. The parent oxetane ring is not perfectly planar but adopts a slightly puckered conformation. beilstein-journals.orgacs.org The introduction of substituents can lead to a more pronounced puckering. acs.org For example, X-ray crystallography revealed a puckering angle of 16° for the substituted oxetane in the insecticide EDO. acs.org

Molecular dynamics simulations, alongside NMR spectroscopy, have been used to perform conformational analyses of complex molecules incorporating oxetane rings, such as peptides. acs.org These simulations can reveal well-defined folded conformations stabilized by intramolecular interactions like hydrogen bonding. acs.org By simulating the movement of atoms over time, MD can map the accessible conformational states and the transitions between them, providing a detailed picture of the molecule's flexibility and preferred shapes in solution. nih.govamanote.com

Prediction of Novel Reaction Pathways and Catalytic Systems

A key advantage of computational chemistry is its predictive power. Theoretical investigations can be used to screen for new possibilities, proposing novel reaction pathways or identifying promising catalytic systems before they are tested in the lab.

The inherent ring strain of oxetanes can be harnessed to drive unique chemical transformations. acs.orgacs.org Modifications that further increase this strain, such as the introduction of an exocyclic double bond or a spiro-fused ring, can open up unexpected reaction pathways not available to simpler oxetanes. acs.org Computational studies can help rationalize these outcomes and predict the feasibility of other novel transformations.

For instance, theoretical frameworks have been developed to deduce novel synthetic pathways for desired chemicals based on structural changes and known reaction mechanisms. researchgate.net Such systems can propose new routes and the enzymes or catalysts required to carry them out. In the context of oxetanes, this could involve predicting new ring-opening functionalizations or identifying catalysts for stereoselective transformations. The development of a cobalt-catalyzed method to generate radicals from oxetanes for use in Giese additions and cross-coupling reactions is an example of a novel pathway that can be understood and potentially optimized through computational modeling. researchgate.netresearchgate.net Furthermore, understanding how oxetane-containing compounds are metabolized can allow for their use as design elements to direct metabolic clearance pathways, a concept that can be explored and refined using computational models. nih.gov

Vii. Future Research Directions in Oxetane Carboxylic Acid Chemistry

Exploration of Underexplored Reaction Manifolds

While the synthesis and basic reactivity of oxetanes have been explored, many reaction pathways remain underdeveloped. The inherent ring strain of the oxetane (B1205548) core, comparable to that of an oxirane, suggests a rich and varied reactivity that is yet to be fully harnessed. nih.gov

Future investigations are likely to focus on the following areas:

Skeletal Reorganizations and Ring Expansions: Beyond simple ring-opening reactions, oxetanes can undergo complex skeletal reorganizations and ring expansions to generate larger, more complex heterocyclic systems. acs.orgresearchgate.net Early studies have shown that under specific catalytic conditions, oxetanes can rearrange into valuable scaffolds like 1,2-dihydroquinolines. researchgate.net A deeper understanding of the mechanisms governing these transformations will allow chemists to design novel cascades for rapid molecule construction.

Domino and Cascade Reactions: The development of domino reactions initiated by the selective opening of the oxetane ring is a promising avenue. For instance, a binary catalyst system has been used for the domino synthesis of bicyclic anhydrofuranoses from bis-epoxy alcohols, a process involving oxetane intermediates. nih.gov Exploring new trigger conditions and reaction partners will be a key research focus.

Photocatalytic C-H Functionalization: Recent advances in photoredox catalysis have opened the door to the direct functionalization of C-H bonds adjacent to the oxetane oxygen atom. researchgate.net This strategy allows for the introduction of new substituents onto the pre-formed oxetane ring, bypassing the need for multi-step de novo ring synthesis. researchgate.net Future work will likely expand the scope of this methodology to other positions on the ring and to a wider range of coupling partners.

Controlled Isomerization: It has been recently discovered that many oxetane-carboxylic acids are prone to unexpected isomerization into lactones, even upon storage at room temperature or with gentle heating. nih.govacs.org While this presents a stability challenge, this innate reactivity can be beneficially exploited. nih.govacs.org Future research will focus on controlling this isomerization to synthetically access novel lactone structures that would be difficult to prepare otherwise. acs.org

Development of Advanced Catalytic Systems for Selective Transformations

The reactivity of the oxetane ring is a double-edged sword; the ring strain that enables useful transformations also makes it susceptible to undesired decomposition, particularly under harsh acidic conditions. chemrxiv.org Consequently, the development of sophisticated catalytic systems that offer high selectivity and operate under mild conditions is paramount.

Key future directions in catalysis include:

Asymmetric Catalysis: The creation of chiral molecules is crucial for the pharmaceutical industry. Asymmetric desymmetrization of prochiral oxetanes using chiral catalysts is an emerging area that allows for the synthesis of enantioenriched tetrahydrothiophenes and tetrahydroselenophenes. nih.gov Expanding the portfolio of chiral catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) will be critical to accessing a wider range of chiral building blocks from oxetane precursors.

Frustrated Lewis Pairs (FLPs): FLPs are combinations of Lewis acids and bases that are sterically prevented from neutralizing each other. They are highly effective at activating small molecules and could be employed for the metal-free ring-opening and functionalization of oxetanes under exceptionally mild conditions.

Enzyme-Mediated Transformations: Biocatalysis offers unparalleled selectivity under environmentally benign conditions. Engineering enzymes or screening microbial cultures for the ability to perform selective transformations on oxetane carboxylic acids—such as stereoselective hydrolysis, reduction, or oxidation—represents a significant opportunity to create high-value, complex molecules.

The table below summarizes potential catalytic approaches for future exploration.

| Catalytic System | Transformation Type | Potential Advantages |

| Chiral Lewis/Brønsted Acids | Asymmetric Ring Opening/Desymmetrization | Access to enantiomerically pure compounds |

| Photoredox Catalysts (e.g., Iridium-based) | C-H Functionalization | Direct modification of the oxetane core under mild conditions |

| Frustrated Lewis Pairs (FLPs) | Metal-Free Ring Activation | Avoidance of metal contamination, high reactivity |

| Engineered Enzymes | Biocatalytic Functionalization | High stereoselectivity, green reaction conditions |

| Dual Catalysis Systems | Cascade/Domino Reactions | Rapid increase in molecular complexity in a single pot |

Integration into Automated Synthesis Platforms and Flow Chemistry

The translation of novel chemical reactions from academic discovery to industrial application requires robust, scalable, and safe manufacturing processes. Integrating oxetane synthesis and functionalization into automated platforms and continuous flow reactors addresses these needs directly.

Enhanced Safety and Control: Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature and pressure compared to traditional batch processing. nih.gov This is particularly advantageous for managing the potentially exothermic ring-opening reactions of strained oxetanes.

Scalability and Reproducibility: Synthetic protocols for oxetane building blocks have been successfully scaled to the kilogram level. rsc.orgresearchgate.net Adapting these optimized batch processes to continuous flow systems will further enhance scalability and ensure high reproducibility, which is critical for supplying materials for drug development programs.

Automated Optimization: Automated synthesis platforms, driven by algorithms and machine learning, can rapidly screen a wide array of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for a given oxetane transformation. nih.gov This accelerates process development and can uncover novel reactivity.

Digitization of Synthesis: By combining flow chemistry with automation, the "recipe" for synthesizing a specific oxetane derivative can be stored as a digital file. nih.gov This allows for the exact reproduction of the synthesis at any time or location, facilitating collaboration and technology transfer.

Expanding the Scope of Oxetane Carboxylic Acids as Building Blocks for Diverse Chemical Libraries

Oxetane carboxylic acids are increasingly recognized as superior building blocks for drug discovery. nih.govacs.org Their incorporation into drug candidates can improve key physicochemical properties, such as aqueous solubility and metabolic stability, while their rigid, three-dimensional structure provides a means to explore chemical space more effectively than traditional flat, aromatic rings. acs.orgnih.gov

Despite these advantages, the structural diversity of commercially available oxetane building blocks remains limited, which hampers their broader application. acs.org A major future effort will be to expand the accessible chemical space of these compounds.

Key strategies include:

Development of Robust Functionalization Toolboxes: Systematically studying the tolerance of the oxetane core to a wide range of standard synthetic transformations is crucial. Research has demonstrated that the oxetane ring is more robust than previously thought and can withstand reactions like oxidations, reductions, alkylations, and C-C bond-forming reactions under optimized conditions. chemrxiv.orgresearchgate.net Documenting and expanding this "toolbox" will give medicinal chemists greater confidence and flexibility in using oxetane building blocks.

High-Throughput Synthesis of Analogues: Using the automated and flow chemistry platforms described above, libraries of oxetane carboxylic acid derivatives can be generated rapidly. By varying the substituents at different positions on the oxetane ring, chemists can create large collections of related compounds for screening in drug discovery campaigns.

Application as Bioisosteres: Oxetanes have been successfully used as bioisosteres for problematic or undesirable functional groups, such as carbonyls and gem-dimethyl groups. nih.govnih.gov Future work will involve the rational design and synthesis of novel oxetane carboxylic acids to serve as replacements for other motifs, like morpholines, to fine-tune the properties of drug candidates. nih.gov

The following table outlines key transformations that can be applied to diversify oxetane carboxylic acid scaffolds for chemical libraries.

| Reaction Class | Example Transformation | Purpose in Library Synthesis |

| Oxidation | Alcohol to Carboxylic Acid | Introduce acidic functional groups |

| Reduction | Carboxylic Acid to Alcohol | Provide handles for further functionalization (e.g., etherification) |

| C-C Bond Formation | Grignard addition to oxetan-3-one | Introduce diverse alkyl and aryl substituents |

| Nucleophilic Substitution | Mesylate displacement with amines or azides | Build complex side chains and introduce nitrogen |

| Acylation/Amidation | Coupling of the carboxylic acid with amines | Generate diverse amide libraries |

| Cycloaddition | [3+2] cycloaddition with oxetane-derived precursors | Create spirocyclic scaffolds of high complexity |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(Acetoxymethyl)oxetane-3-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves oxetane ring functionalization. For example, oxetane-3-carboxylic acid derivatives are synthesized via esterification or amidation using reagents like Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) under anhydrous conditions . Key steps include:

- Protecting the oxetane ring’s hydroxyl group with acetyl (Ac) using acetic anhydride.

- Carboxylic acid activation via coupling agents (e.g., DCC/HOBt) for further derivatization.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation (H335 risk) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing oxetane-carboxylic acid derivatives?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm oxetane ring integrity and substituent positions (e.g., acetoxymethyl at C3) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., CHO derivatives: ~130.14 g/mol) .

- HPLC : Assess purity using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for oxetane-carboxylic acid syntheses?

- Methodological Answer :

- Variable Control : Replicate experiments under strictly anhydrous conditions (trace moisture reduces yield in esterification) .

- Catalyst Screening : Test alternatives to BF-etherate (e.g., HSO or p-TsOH) for cyclization steps .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) .

Q. What strategies optimize the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Adjustment : Maintain pH 4–6 to prevent hydrolysis of the acetoxymethyl group .

- Lyophilization : Store lyophilized powder at -20°C in desiccators to minimize degradation .

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to quantify degradation products .

Q. How can mechanistic insights into oxetane ring reactivity inform derivatization strategies?

- Methodological Answer :

- DFT Calculations : Model nucleophilic attack at the oxetane’s strained ring (angle strain ~80°) to predict regioselectivity .

- Kinetic Studies : Monitor ring-opening reactions via -NMR (e.g., with amines or thiols) to optimize reaction rates .

- Cross-Linking Applications : Exploit oxetane’s bifunctionality for polymer synthesis (e.g., PEGylation) .

Data Contradiction Analysis

Q. Why do toxicity profiles vary among structurally similar oxetane-carboxylic acids?

- Methodological Answer :

- Structural Comparisons : Assess substituent effects (e.g., acetoxymethyl vs. fluorenyl groups) on acute toxicity (H302 vs. unclassified) .

- In Silico Tools**: Use QSAR models to predict LD values based on logP and electron-withdrawing groups .

- In Vitro Testing : Conduct MTT assays on HEK293 cells to validate cytotoxicity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.